molecular formula C19H24N2O3 B5542590 1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide

Cat. No.: B5542590
M. Wt: 328.4 g/mol
InChI Key: VVDINHBRHJLCOP-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide is Adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism. It is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues.

Mode of Action

It is believed to interact with its target, adenosine deaminase, and potentially inhibit its activity . This could lead to an accumulation of adenosine and other related compounds in the body, which could have various effects on cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to purine metabolism, given its target. By inhibiting adenosine deaminase, it could disrupt the breakdown of adenosine, leading to alterations in the levels of various purines in the body . The downstream effects of this could be wide-ranging, given the importance of purines in numerous biological processes, including DNA and RNA synthesis, energy metabolism, and signal transduction.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of purines in cellular processes. Potential effects could include alterations in energy metabolism, disruptions to DNA and RNA synthesis, and changes in cellular signaling .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could affect its stability and activity. Additionally, individual factors, such as a person’s age, health status, and genetic makeup, could influence how the compound is metabolized and its overall effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with epichlorohydrin to form 2-(3-chloro-2-hydroxypropoxy)naphthalene. This intermediate is then reacted with piperidine to yield 1-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperidine. Finally, the carboxamide group is introduced through the reaction with a suitable carboxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide is unique due to its combination of a naphthalene moiety and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c20-19(23)15-7-9-21(10-8-15)12-17(22)13-24-18-6-5-14-3-1-2-4-16(14)11-18/h1-6,11,15,17,22H,7-10,12-13H2,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDINHBRHJLCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(COC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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